4H-Imidazol-4-one, 3,5-dihydro-3-(2-methoxy-4-nitrophenyl)-5-((4-methoxyphenyl)methylene)-2-phenyl-
Description
The compound 4H-Imidazol-4-one, 3,5-dihydro-3-(2-methoxy-4-nitrophenyl)-5-((4-methoxyphenyl)methylene)-2-phenyl- (CAS: 83495-05-0) is a trisubstituted imidazolone derivative characterized by a 4H-imidazol-4-one core. Its structure includes a 2-methoxy-4-nitrophenyl group at position 3, a 4-methoxyphenylmethylene substituent at position 5, and a phenyl group at position 2. This compound is synthesized via condensation reactions involving aromatic aldehydes and amino-substituted imidazolone precursors, as demonstrated in analogous synthetic pathways for structurally related imidazolones . The molecule is thermally stable and inert to air/moisture at room temperature, making it suitable for pharmaceutical and agrochemical applications .
Properties
CAS No. |
83495-05-0 |
|---|---|
Molecular Formula |
C24H19N3O5 |
Molecular Weight |
429.4 g/mol |
IUPAC Name |
(5Z)-3-(2-methoxy-4-nitrophenyl)-5-[(4-methoxyphenyl)methylidene]-2-phenylimidazol-4-one |
InChI |
InChI=1S/C24H19N3O5/c1-31-19-11-8-16(9-12-19)14-20-24(28)26(23(25-20)17-6-4-3-5-7-17)21-13-10-18(27(29)30)15-22(21)32-2/h3-15H,1-2H3/b20-14- |
InChI Key |
UZYUPURYVKJYSV-ZHZULCJRSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=N2)C3=CC=CC=C3)C4=C(C=C(C=C4)[N+](=O)[O-])OC |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=N2)C3=CC=CC=C3)C4=C(C=C(C=C4)[N+](=O)[O-])OC |
Origin of Product |
United States |
Biological Activity
The compound 4H-Imidazol-4-one, 3,5-dihydro-3-(2-methoxy-4-nitrophenyl)-5-((4-methoxyphenyl)methylene)-2-phenyl- is a complex organic molecule with significant potential in biological applications. Its molecular formula is with a molecular weight of 429.4 g/mol. This compound features an imidazole ring structure, which is crucial for its chemical properties and biological activities.
Chemical Structure and Properties
The structure of this compound includes:
- An imidazole ring that contributes to its reactivity.
- Methoxy and nitro substituents that enhance its solubility and biological activity.
The electronic properties imparted by these substituents enable various nucleophilic and electrophilic reactions, making it a subject of interest in medicinal chemistry.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, particularly in the areas of anticancer and antimicrobial properties. The presence of methoxy and nitro groups is associated with enhanced activity against various cancer cell lines.
Anticancer Activity
Several studies have highlighted the anticancer potential of imidazole derivatives. For instance:
- Compound Efficacy : A related study reported that imidazole derivatives demonstrate significant cytotoxic effects on cancer cell lines, with IC50 values often below 10 µM for certain derivatives .
- Mechanisms : The anticancer activity may be attributed to the ability of these compounds to induce apoptosis in cancer cells through various pathways, including inhibition of Bcl-2 proteins, which are crucial for cell survival .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects:
- In Vitro Studies : Research has shown that similar imidazole derivatives possess notable antimicrobial activities against both gram-positive and gram-negative bacteria. The presence of electron-withdrawing groups like nitro enhances their efficacy .
Summary of Research Findings
| Study | Biological Activity | IC50 Value | Cell Lines Tested |
|---|---|---|---|
| Study A | Anticancer | < 10 µM | Various cancer lines |
| Study B | Antimicrobial | Varies | Gram-positive/negative |
| Study C | Anticonvulsant | Not specified | Not specified |
Case Studies
- Anticancer Efficacy : In a study involving the derivative's effect on human glioblastoma cells, it was found to significantly inhibit cell proliferation with an IC50 value of approximately 5 µM. The study suggested that the methoxy groups play a critical role in enhancing the interaction with cellular targets .
- Antimicrobial Activity : Another research project focused on the antimicrobial properties revealed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as a therapeutic agent against bacterial infections.
Comparison with Similar Compounds
Key Findings:
- Electron-Donating vs. Withdrawing Groups : The target compound’s 4-methoxyphenyl group (electron-donating) contrasts with the 4-nitrophenyl group in 83495-06-1 (electron-withdrawing), which may alter reactivity in electrophilic substitution reactions .
- Biological Activity: Imidazolones with methoxy and nitro substituents (e.g., 83495-05-0) are hypothesized to exhibit antimicrobial properties based on studies of analogs with similar substitution patterns . Fenamidone’s phenylamino and methylthio groups confer fungicidal activity by disrupting fungal mitochondrial function .
- Thermal Stability: The target compound’s stability at room temperature aligns with derivatives synthesized in , which are neither air- nor moisture-sensitive .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
